molecular formula C15H17N3O3 B11489693 N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine

N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine

Cat. No.: B11489693
M. Wt: 287.31 g/mol
InChI Key: AYJFKTROOGYFID-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitropyridine moiety and a dimethylphenoxyethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylamine to form the intermediate 2-(2,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 3-nitropyridine-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl group may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-dimethylphenoxy)ethyl]-2,6-dimethylaniline
  • N-[2-(2,4-dimethylphenoxy)ethyl]-2-thiophenecarboxamide
  • N-[2-(2,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline

Uniqueness

N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine is unique due to the presence of both a nitropyridine and a dimethylphenoxyethyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine

InChI

InChI=1S/C15H17N3O3/c1-11-5-6-12(2)14(10-11)21-9-8-17-15-13(18(19)20)4-3-7-16-15/h3-7,10H,8-9H2,1-2H3,(H,16,17)

InChI Key

AYJFKTROOGYFID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC2=C(C=CC=N2)[N+](=O)[O-]

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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